
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone, also known as DBMP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry for its potential therapeutic applications. DBMP has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone is not fully understood. However, studies have suggested that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may be due to its ability to inhibit viral DNA synthesis. The antimicrobial activity of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone can induce DNA damage and inhibit cell proliferation. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells. In animal studies, 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to inhibit tumor growth and improve survival rates in mice with breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone in lab experiments is its broad range of biological activities. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been found to exhibit antitumor, antiviral, and antimicrobial properties, making it a useful compound for studying various diseases. However, one limitation of using 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone is its potential toxicity. Studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone can induce DNA damage and inhibit cell proliferation, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone. One area of interest is the development of more potent analogs of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone that exhibit improved antitumor activity. Another area of interest is the investigation of the mechanism of action of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone and its potential targets. Additionally, studies are needed to determine the safety and efficacy of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone involves the reaction of 2,6-dimethyl-4(3H)-pyrimidinone with dibromomethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone exhibits antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has also been found to exhibit antiviral activity against human cytomegalovirus and herpes simplex virus. Additionally, 2-(dibromomethyl)-6-methyl-1,5-diphenyl-4(1H)-pyrimidinone has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
Formule moléculaire |
C18H14Br2N2O |
|---|---|
Poids moléculaire |
434.1 g/mol |
Nom IUPAC |
2-(dibromomethyl)-6-methyl-1,5-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C18H14Br2N2O/c1-12-15(13-8-4-2-5-9-13)18(23)21-17(16(19)20)22(12)14-10-6-3-7-11-14/h2-11,16H,1H3 |
Clé InChI |
MJHNCLHRDCHGAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C(Br)Br)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C(Br)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)

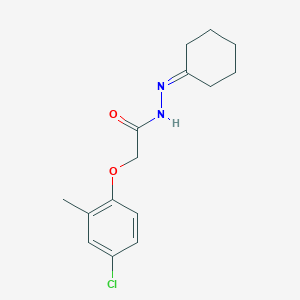
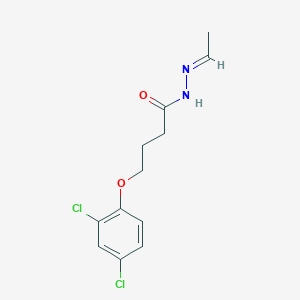
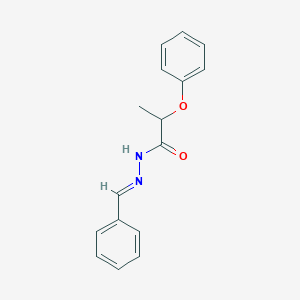

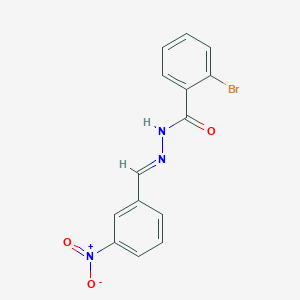
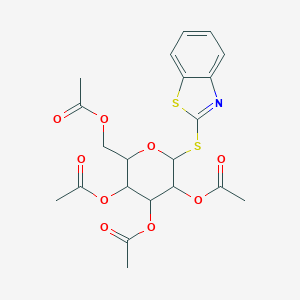
![2,4-dichloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229245.png)